Ru-Metro

Description

Historical Context of Ruthenium Coordination Compounds in Chemical Sciences

The exploration of ruthenium coordination compounds in chemical sciences has a rich history, marked by significant milestones. Early foundational work on bioactive ruthenium polypyridyl complexes was pioneered by Dwyer et al. in 1952, establishing ruthenium as a prominent subject in the pursuit of therapeutic and diagnostic agents. nih.gov A key discovery in this period was Henry Taube's elucidation of the unexpected capacity of Ru(II) for backbonding, a fundamental aspect of its coordination chemistry. acs.orgresearchgate.net

Over the decades, the major thrust of research in ruthenium chemistry has increasingly focused on the synthesis of potential anticancer agents. nih.gov This interest intensified due to the limitations of traditional platinum-based anticancer drugs, such as cisplatin (B142131), which often exhibit poor selectivity, toxicity to normal cells, and increasing chemoresistance. nih.govnih.govresearchgate.net Ruthenium complexes, particularly half-sandwich Ru-arene complexes, have emerged as promising alternatives, demonstrating superior anticancer profiles, including enhanced selectivity towards cancer cells and reduced toxicity against healthy tissues. nih.govnih.govresearchgate.net Notable examples, such as the antimetastatic agent NAMI-A (indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)]), have further propelled research into ruthenium-based metallodrugs. frontiersin.org The intermediate Pearson hardness of ruthenium enables it to coordinate with a diverse range of donor atoms, including phosphorus, sulfur, nitrogen, and oxygen, facilitating the design of structurally versatile complexes. researchgate.net Currently, several ruthenium complexes are undergoing human clinical trials, underscoring their therapeutic potential. nih.govnih.govresearchgate.net

Rationale for Metronidazole (B1676534) Integration in Ruthenium Complex Design

The integration of metronidazole (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol) into ruthenium complex design is rooted in its established biological activity and its unique chemical properties, particularly its nitro group. Metronidazole is a well-known antibiotic and antiprotozoal agent. A pivotal observation that spurred the development of ruthenium-metronidazole complexes was made by Tocher et al. in 1992, who reported that the cytotoxicity of metronidazole was significantly enhanced when coordinated to a benzene-ruthenium dichloro complex. nih.gov

This enhancement is largely attributed to the bioreductive activation mechanism. Metronidazole, being a nitroimidazole, can undergo reduction under hypoxic (low oxygen) conditions, which are characteristic of many solid tumors and anaerobic bacterial environments. This bioreduction leads to the formation of reactive intermediates that can cause cellular damage. By coordinating metronidazole to a ruthenium center, researchers aim to:

Enhance selectivity: Ruthenium complexes can accumulate preferentially in tumor tissues due to factors like the Enhanced Permeation and Retention (EPR) effect. Combining this with metronidazole's hypoxia-activated mechanism could lead to highly targeted drug delivery and activation within the hypoxic core of tumors, minimizing off-target effects.

Modulate redox properties: The ruthenium center, with its multiple accessible oxidation states (e.g., Ru(II) and Ru(III)), can influence the redox potential of the coordinated metronidazole, potentially facilitating its bioreduction and the generation of cytotoxic species. nih.govresearchgate.net

Synergistic effects: The ruthenium complex itself may possess intrinsic cytotoxic or antimetastatic properties, leading to a synergistic therapeutic effect when combined with the activated metronidazole.

This strategic integration leverages the inherent properties of both ruthenium and metronidazole to create novel compounds with potentially superior therapeutic efficacy, particularly in challenging environments like hypoxic tumors.

Overview of Contemporary Research Trajectories for Ruthenium-Metronidazole Complexes

Contemporary research on ruthenium-metronidazole complexes, often referred to as "Ru-Metro" complexes, is primarily focused on developing new metallodrugs with enhanced anticancer and antibacterial properties, particularly against drug-resistant strains and under hypoxic conditions. Key research trajectories include:

Targeted Anticancer Therapies: A significant focus is on designing complexes that can selectively target cancer cells, especially those in hypoxic tumor microenvironments. This involves exploring various ligand frameworks around the ruthenium center to optimize cellular uptake, intracellular localization, and activation mechanisms. Researchers are investigating how different ancillary ligands influence the stability, reactivity, and ultimately, the cytotoxic profile of the this compound complex. For instance, studies aim to understand the precise mechanism of metronidazole's bioreduction when coordinated to ruthenium and how this leads to DNA damage or other cellular insults.

Antibacterial and Antiprotozoal Agents: Given metronidazole's established role as an antimicrobial, research is also directed towards developing this compound complexes as novel agents against drug-resistant bacteria and protozoal infections. The aim is to overcome existing resistance mechanisms by leveraging the unique coordination chemistry of ruthenium to alter the drug's mode of action or improve its intracellular accumulation in pathogens.

Mechanistic Elucidation: A crucial aspect of current research involves detailed investigations into the molecular mechanisms of action. This includes spectroscopic studies (e.g., UV-Vis, NMR, mass spectrometry) to characterize the complexes and their interactions with biological targets like DNA and proteins. frontiersin.orgasianpubs.org Computational studies, such as Density Functional Theory (DFT), are also employed to predict and understand the electronic structure and reactivity of these complexes. asianpubs.org Understanding how the this compound complexes are activated in biological systems and what their ultimate cytotoxic species are is vital for rational drug design.

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies are ongoing to correlate the structural features of this compound complexes with their biological activity. This involves synthesizing a library of complexes with variations in the ruthenium oxidation state, coordination geometry, and the nature of other ligands, to identify optimal designs for therapeutic efficacy.

Exploration of Photoactivated Therapies: Building on the broader interest in ruthenium complexes for photodynamic therapy (PDT) and photoactivated chemotherapy (PACT), some research explores the potential of this compound complexes as photoactivatable agents. nih.govnih.govresearchgate.net This approach could offer an additional layer of spatial and temporal control over drug release and activation, further enhancing selectivity.

These research directions highlight the multidisciplinary nature of this compound complex studies, combining inorganic chemistry, medicinal chemistry, and molecular biology to address critical challenges in healthcare.

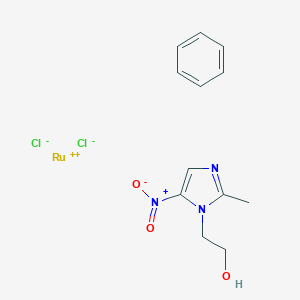

Structure

2D Structure

Properties

CAS No. |

142012-12-2 |

|---|---|

Molecular Formula |

C12H15Cl2N3O3Ru |

Molecular Weight |

421.2 g/mol |

IUPAC Name |

benzene;2-(2-methyl-5-nitroimidazol-1-yl)ethanol;ruthenium(2+);dichloride |

InChI |

InChI=1S/C6H9N3O3.C6H6.2ClH.Ru/c1-5-7-4-6(9(11)12)8(5)2-3-10;1-2-4-6-5-3-1;;;/h4,10H,2-3H2,1H3;1-6H;2*1H;/q;;;;+2/p-2 |

InChI Key |

QYBFRILKKAVWEP-UHFFFAOYSA-L |

SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC=CC=C1.[Cl-].[Cl-].[Ru+2] |

Canonical SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC=CC=C1.[Cl-].[Cl-].[Ru+2] |

Synonyms |

(eta6-C6H6)RuCl2(metro) (eta6-C6H6)RuCl2(metronidazole) (eta6-C6H6)ruthenium chloride(metro) Ru-metro |

Origin of Product |

United States |

Synthetic Methodologies for Ruthenium Metronidazole Complexes

Strategies for Ligand Functionalization and Derivatization

Ligand functionalization and derivatization are key strategies to fine-tune the properties of ruthenium-metronidazole complexes. This involves modifying the metronidazole (B1676534) molecule itself or altering the ancillary ligands coordinated to the ruthenium center.

Metronidazole (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol) can be derivatized to create analogues that facilitate coordination with ruthenium centers. One notable approach involves Steglich esterification, where metronidazole is reacted with carboxylic acids to form ester derivatives. For instance, novel metronidazole derivatives, MTZH-1 (coupled with 1H-imidazole-5-carboxylic acid) and MTZH-2 (coupled with urocanic acid), have been synthesized acs.orgnih.gov. These derivatives utilize the imidazole (B134444) moieties as linking units to the Ru(II) centers acs.org.

The synthesis of MTZH-1 and MTZH-2 typically involves the reaction of metronidazole with the respective carboxylic acid in the presence of N,N′-dicycloexylcarbodiimide (EDC) as a coupling reagent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst acs.orgnih.gov. These reactions yielded MTZH-1 and MTZH-2 in 18% and 26% yields, respectively, after purification on silica (B1680970) gel acs.orgnih.gov.

The coordination of these metronidazole derivatives to ruthenium(II) centers often occurs via the deprotonated amine nitrogen atom of the imidazolate forms, rather than through their neutral aza-nitrogen atoms acs.org. This coordination mode has been supported by density functional theory (DFT) calculations, which show higher atomic charges on the amine nitrogens of the imidazole rings acs.org.

Table 1: Synthesis of Metronidazole Analogues

| Analogue | Starting Materials | Coupling Reagent | Catalyst | Yield (%) |

| MTZH-1 | Metronidazole, 1H-imidazole-5-carboxylic acid | EDC | DMAP | 18 |

| MTZH-2 | Metronidazole, Urocanic acid | EDC | DMAP | 26 |

Polypyridyl ligands, such as 2,2′-bipyridine (bpy) and 2,9-dimethyl-1,10-phenanthroline (dmp), are commonly used as ancillary ligands in ruthenium complexes due to their robust coordination to ruthenium(II) centers acs.orgnih.govwikipedia.org. The synthesis of ruthenium(II) polypyridyl complexes, such as [Ru(tpy)(dmp)Cl]PF6 (where tpy = terpyridine), serves as a precursor for incorporating metronidazole derivatives acs.orgnih.gov. These precursors are prepared according to established literature methods acs.orgnih.gov.

The choice and modification of ancillary ligands can impact the "piano-stool" or "half-sandwich" geometry of organometallic ruthenium compounds, where an η6-arene ligand forms the "seat" and mono- or bidentate ligands form the "legs" rsc.orgnih.gov. For example, the incorporation of ligands like 1,3,5-triaza-7-phosphatricyclo-[3.3.1.1]decane (PTA) in Ru-arene complexes allows for modulation of their pharmacological properties nih.gov.

Synthesis of Metronidazole Analogues for Ruthenium Coordination

Diverse Synthetic Routes for Ruthenium-Metronidazole Complex Formation

Various synthetic routes are employed to form ruthenium-metronidazole complexes, depending on the desired oxidation state of ruthenium and the specific complex architecture.

Ruthenium hydride complexes can serve as precursors for the synthesis of ruthenium-metronidazole compounds. For instance, hexacoordinated ruthenium(II) complexes with organic amide ligands, such as [RuH(CO)(PPh3)2(L2)], have been synthesized by treating the precursor [RuH2(CO)(PPh3)3] with various amide proligands scielo.brscielo.br. While these specific examples highlight the use of hydride precursors for other amide ligands, the principle of utilizing ruthenium hydride complexes as starting materials to introduce ligands, including nitroimidazole derivatives like metronidazole, is applicable in ruthenium chemistry researchgate.net. The presence of a hydride attached to ruthenium is typically identified by a sharp signal in the ¹H NMR spectra, usually in the δ -11.21 to -12.87 range scielo.br.

Direct metalation of metronidazole derivatives with ruthenium(II) precursors is a common and effective route for synthesizing Ru-Metro complexes.

One prominent method involves the reaction of metronidazole or its derivatives with ruthenium(II) polypyridyl chloride precursors. For example, [Ru(tpy)(dmp)(MTZ-1)]PF6 (Ru2) and [Ru(tpy)(dmp)(MTZ-2)]PF6 (Ru3) were synthesized by adding the metronidazole derivatives (MTZH-1 or MTZH-2) to a solution of the ruthenium intermediate [Ru(dmp)(tpy)Cl]PF6 in a degassed H2O-EtOH mixture acs.orgnih.gov. The reaction mixture is typically stirred at elevated temperatures (e.g., 70 °C or reflux) for several hours under an inert atmosphere and protected from light acs.orgnih.gov. Precipitation of the ruthenium complex is then achieved by adding a saturated KPF6 aqueous solution acs.orgnih.gov.

Another example involves the synthesis of a Ru(II) bidentate sulfoxide-metronidazole complex, RuCl2(BESE)(metro)2, where BESE is a bidentate sulfoxide (B87167) ligand acs.org. The direct coordination of metronidazole to a ruthenium(II) benzene (B151609) dichloride fragment has also been reported, leading to complexes with enhanced activity compared to metronidazole alone rsc.org.

The synthesis of [Ru(1)2(Cl)2(H2O)2] (Complex 3) was readily achieved from RuCl3 · 3H2O, implying a reduction of Ru(III) to Ru(II) during the complexation process, likely by the ligand or solvent, or by an added reducing agent nih.govresearchgate.net.

Table 2: Examples of Ruthenium(II)-Metronidazole Complex Synthesis

| Complex | Metronidazole Derivative | Ruthenium(II) Precursor | Reaction Conditions | Notes |

| Ru2 | MTZH-1 | [Ru(dmp)(tpy)Cl]PF6 | H2O-EtOH, reflux, 6h, N2, low light | Precipitated with KPF6 acs.orgnih.gov |

| Ru3 | MTZH-2 | [Ru(dmp)(tpy)Cl]PF6 | H2O-EtOH, 70°C, 7h, N2, low light | Precipitated with KPF6 acs.orgnih.gov |

| RuCl2(BESE)(metro)2 | Metronidazole (metro) | Ru(II) precursor (sulfoxide-based) | - | X-ray crystallography determined structure acs.org |

| [Ru(1)2(Cl)2(H2O)2] (Complex 3) | Metronidazole (1) | RuCl3 · 3H2O (reduced in situ) | - | Readily synthesized nih.govresearchgate.net |

Ruthenium(III) complexes with metronidazole ligands have also been synthesized. A common starting material for Ru(III) complexes is hydrated ruthenium trichloride (B1173362) (RuCl3·xH2O), which is a widely used precursor in ruthenium chemistry wikipedia.orgamericanelements.com.

Reactions of RuCl3·3H2O with metronidazole (metro) can directly yield Ru(III) complexes such as mer-RuCl3(metro)3 ubc.caresearchgate.netresearchgate.net. Other Ru(III) nitroimidazole complexes have been synthesized using [Ru(DMF)6]Tf3 as a precursor, reacting it with various nitroimidazoles, including metronidazole ubc.caresearchgate.net.

Another example involves the synthesis of Ru(III) metronidazole-maltolato and -ethylmaltolato complexes, specifically trans-[RuL2(metro)2]CF3SO3 (where L=ma (maltolato) or etma (ethylmaltolato)). These complexes were prepared and characterized by various spectroscopic methods, including elemental analyses, NMR, IR, and mass spectroscopies, as well as conductivity and cyclic voltammetry nih.gov.

Table 3: Examples of Ruthenium(III)-Metronidazole Complex Synthesis

| Complex | Metronidazole Ligand | Ruthenium(III) Precursor | Notes |

| mer-RuCl3(metro)3 | Metronidazole (metro) | RuCl3 · 3H2O | Directly synthesized ubc.caresearchgate.netresearchgate.net |

| trans-[RuL2(metro)2]CF3SO3 | Metronidazole (metro) | [RuL2(EtOH)2]CF3SO3 (L=ma or etma) | Characterized by various spectroscopic methods nih.gov |

Advanced Spectroscopic and Structural Characterization of Ruthenium Metronidazole Complexes

Nuclear Magnetic Resonance Spectroscopy (NMR) for Molecular Elucidation

Proton (¹H) and Carbon (¹³C) NMR for Ligand and Complex Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the successful synthesis of Ru-Metro complexes and establishing their molecular structures. Upon coordination to a ruthenium center, the chemical shifts of protons and carbons within the metronidazole (B1676534) ligand and any co-ligands typically undergo changes due to alterations in electron density and magnetic anisotropy effects. These shifts provide crucial evidence of the coordination event and the specific atoms involved in binding.

For instance, in the characterization of metronidazole derivatives (MTZH-1 and MTZH-2) and their corresponding ruthenium complexes (Ru2 and Ru3), ¹H and ¹³C NMR spectra were extensively utilized. The chemical shifts observed for the free metronidazole derivatives provide a baseline for comparison with their ruthenium complexes. For MTZH-1, characteristic ¹H NMR signals included those at δ 7.95 ppm (s, 1H, Hₘ), 7.80 ppm (s, 1H, Hᵢ), 7.73 ppm (s, 1H, Hⱼ), along with methylene (B1212753) (–CH₂) protons at δ 4.78 ppm and 4.71 ppm, and a methyl (–CH₃) singlet at δ 2.51 ppm. Corresponding ¹³C NMR signals for MTZH-1 were observed at δ 151.8, 139.5, 137.9, 131.9, 62.3, 45.8, and 13.2 ppm. uni.lufishersci.co.uk Similarly, MTZH-2 exhibited distinct ¹H and ¹³C NMR profiles. uni.lufishersci.co.uk The identity of the ruthenium complexes Ru2 and Ru3 was confirmed through ¹H and ¹³C NMR spectroscopy, among other techniques, which would show shifts indicative of metronidazole's coordination to the ruthenium center. uni.lufishersci.co.uk

The integration of proton signals in ¹H NMR spectra provides information about the number of equivalent protons, while coupling patterns (e.g., singlets, doublets, triplets) reveal the connectivity of adjacent protons. For ¹³C NMR, the number of signals corresponds to the number of unique carbon environments, and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Solvent | Frequency (MHz) |

|---|---|---|---|---|---|---|

| MTZH-1 | ¹H | 7.95 | s | Hₘ | CD₃OD | 400 |

| MTZH-1 | ¹H | 7.80 | s | Hᵢ | CD₃OD | 400 |

| MTZH-1 | ¹H | 7.73 | s | Hⱼ | CD₃OD | 400 |

| MTZH-1 | ¹H | 4.78 | t (J = 5.2 Hz) | –CH₂ | CD₃OD | 400 |

| MTZH-1 | ¹H | 4.71 | t (J = 4.8 Hz) | –CH₂ | CD₃OD | 400 |

| MTZH-1 | ¹H | 2.51 | s | CH₃ | CD₃OD | 400 |

| MTZH-1 | ¹³C | 151.8, 139.5, 137.9, 131.9, 62.3, 45.8, 13.2 | - | Carbon signals | CD₃OD | 100 |

| MTZH-2 | ¹H | 8.05 | s | Hₘ | (CD₃)₂SO | 400 |

| MTZH-2 | ¹H | 7.80 | s | Hᵢ | (CD₃)₂SO | 400 |

| MTZH-2 | ¹H | 7.56 | s | Hⱼ | (CD₃)₂SO | 400 |

| MTZH-2 | ¹H | 7.49 | d (J = 15.6 Hz) | –CH | (CD₃)₂SO | 400 |

| MTZH-2 | ¹H | 6.27 | d (J = 15.6 Hz) | –CH | (CD₃)₂SO | 400 |

| MTZH-2 | ¹H | 4.65 | t (J = 4.8 Hz) | –CH₂ | (CD₃)₂SO | 400 |

| MTZH-2 | ¹H | 4.49 | t (J = 4.8 Hz) | –CH₂ | (CD₃)₂SO | 400 |

| MTZH-2 | ¹H | 2.48 | s | –CH₃ | (CD₃)₂SO | 400 |

| MTZH-2 | ¹³C | 167.2, 152.5, 139.6, 139.0, 134.1, 113.4, 62.9, 46.0, 15.0 | - | Carbon signals | (CD₃)₂SO | 100 |

Two-Dimensional NMR Techniques (COSY, HSQC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are invaluable for establishing through-bond and through-space connectivities within complex molecules, which is particularly useful for confirming the structure of this compound complexes.

COSY (Correlation Spectroscopy): This technique reveals correlations between coupled protons. In this compound complexes, COSY spectra can confirm the spin systems of the metronidazole ligand and other organic co-ligands, helping to assign overlapping signals in the one-dimensional ¹H NMR spectrum. uni.lufishersci.co.uk

HSQC (Heteronuclear Single Quantum Coherence): HSQC provides correlations between directly bonded protons and carbons (¹H-¹³C). This is extremely useful for assigning carbon signals to their corresponding protons, especially in crowded regions of the ¹³C NMR spectrum. uni.lufishersci.co.uk For this compound complexes, HSQC can confirm the carbon framework of the metronidazole ligand and how it is affected by coordination. The identity of ruthenium complexes Ru2 and Ru3 was confirmed through ¹H, ¹³C, COSY, and HSQC NMR spectroscopy. uni.lufishersci.co.uk Other 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can provide long-range ¹H-¹³C correlations, which are useful for establishing connectivity across quaternary carbons or through coordination bonds.

Vibrational Spectroscopy for Functional Group and Coordination Environment Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of molecules. These methods are particularly effective for identifying functional groups and discerning changes in bonding upon coordination to a metal center.

Infrared (IR) Spectroscopy for Ligand Bonding and Coordination Modes

Infrared (IR) spectroscopy is widely used to characterize this compound complexes by observing changes in the characteristic stretching and bending vibrations of the metronidazole ligand and other coordinated groups. When metronidazole coordinates to ruthenium, shifts in specific IR bands indicate the atoms involved in the binding.

Key vibrational modes of metronidazole include those associated with the nitro (–NO₂) group and the imidazole (B134444) ring. For instance, the nitro group in free metronidazole typically shows a broad band around 1360 cm⁻¹. Upon coordination, changes in the position or intensity of this band can indicate involvement of the nitro group in binding, although metronidazole typically coordinates through its imidazole nitrogen and/or hydroxyl oxygen. The bathochromic shift of the C=N band of the imidazole group (e.g., from 1535 cm⁻¹ in free metronidazole to 1533–1523 cm⁻¹ in complexes) suggests coordination through the imidazole nitrogen atom. Additionally, coordination through the hydroxyl oxygen of the terminal ethanol (B145695) group of metronidazole has been reported, which would also be reflected in IR spectral changes.

The formation of new bonds between ruthenium and the ligands can also be observed. For complexes containing phosphine (B1218219) ligands, bands in the region of 518 to 496 cm⁻¹ can be assigned to Ru-P stretching vibrations. Similarly, weak intensity bands corresponding to Ru-O (e.g., 492 cm⁻¹ or 476 cm⁻¹) and Ru-N (e.g., 461 cm⁻¹) stretching frequencies can be observed, confirming the coordination of oxygen and nitrogen atoms from the ligands to the ruthenium center. The presence of coordinated water molecules can be indicated by broad bands in the range of 3300–3389 cm⁻¹.

| Functional Group/Bond | Free Ligand (cm⁻¹) | Ru-Complex (cm⁻¹) | Observation/Assignment |

|---|---|---|---|

| Nitro group (–NO₂) | ~1360 | Disappearance or shift | Indicates absence of nitro group or involvement in coordination/reduction. |

| Imidazole C=N stretching | 1535 | 1533–1523 (bathochromic shift) | Indicates coordination through imidazole nitrogen. |

| Amide oxygen (if applicable) | 1672–1631 | 1625–1608 (negative shift) | Indicates coordination of amide oxygen to ruthenium. |

| Ru-P stretching | N/A | 518–496 | Confirms Ru-P bond in phosphine-containing complexes. |

| Ru-O stretching | N/A | 492, 476 | Confirms Ru-O bond. |

| Ru-N stretching | N/A | 461 | Confirms Ru-N bond. |

| Coordinated water | N/A | 3300–3389 (broad) | Indicates presence of coordinated water molecules. |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy offers a complementary vibrational fingerprint to IR spectroscopy, particularly useful for molecules with non-polar bonds or symmetric stretching vibrations that are IR-inactive or weak. While detailed specific findings on Raman spectroscopy for this compound complexes were not extensively highlighted in the provided research snippets, Raman is generally employed for its ability to provide unique vibrational fingerprints of molecules. This technique can be particularly valuable for analyzing metal-ligand vibrations, which are often strong in Raman spectra but weak in IR spectra. For this compound complexes, Raman spectroscopy could offer further confirmation of coordination modes and structural integrity, especially for symmetric modes of the metronidazole ligand or other co-ligands that might be enhanced in the Raman spectrum upon coordination to the heavy ruthenium atom.

Time-Resolved Infrared Spectroscopy for Reaction Intermediate Observation

Time-resolved infrared (TRIR) spectroscopy is a powerful technique employed to observe transient species and unravel reaction mechanisms in real-time. While specific detailed studies focusing solely on the reaction intermediates of ruthenium-metronidazole complexes using TRIR are not extensively reported in the provided literature, the technique is broadly applicable and highly valuable for studying the excited states and one-electron reduced intermediate species in various ruthenium assemblies nih.gov. For instance, TRIR spectroscopy has been utilized in the context of Ru(II) polypyridyl complexes to confirm the formation of guanine (B1146940) radical cations when these complexes are bound to DNA, highlighting its capability to identify short-lived intermediates crucial to reaction pathways researchgate.net. This underscores the potential of TRIR in providing dynamic insights into the photoinduced or chemically induced transformations of ruthenium-metronidazole complexes, particularly concerning ligand dissociation or electron transfer processes.

Electronic Absorption Spectroscopy for d-Orbital Splitting and Charge Transfer Bands

Electronic absorption spectroscopy is fundamental for understanding the electronic structure of ruthenium-metronidazole complexes, particularly concerning the splitting of d-orbitals and the presence of charge transfer bands.

Ultraviolet-Visible (UV-Vis) spectroscopy is routinely used to investigate the electronic transitions within ruthenium-metronidazole complexes. These compounds typically exhibit characteristic absorption features in their UV-Vis spectra. In the ultraviolet region, they display 1ππ* transitions primarily associated with the ligands, such as terpyridine (tpy) and 2,9-dimethyl-1,10-phenanthroline (dmp) nih.gov. In the visible region, a broad and often unresolved band is observed, which is assigned to Metal-to-Ligand Charge Transfer (MLCT) transitions, specifically from the ruthenium d-orbitals to the π* orbitals of the ligands (Ru(dπ) → tpy/dmp(π*)) nih.gov.

For example, studies on specific ruthenium complexes incorporating metronidazole derivatives, such as [Ru(tpy)(dmp)(MTZ-1)]PF6 (Ru2) and [Ru(tpy)(dmp)(MTZ-2)]PF6 (Ru3), show distinct MLCT absorption maxima. In acetonitrile (B52724), Ru2 exhibits an MLCT band at 482 nm (ε = 7124 M⁻¹ cm⁻¹), while Ru3 shows one at 492 nm (ε = 6167 M⁻¹ cm⁻¹). These are slightly blue-shifted compared to a related parental compound, Ru1, which absorbs at 500 nm (ε = 7344 M⁻¹ cm⁻¹) nih.gov. Smaller variations in the 1MLCT absorption maxima are observed when these complexes are in aqueous media nih.gov. UV-Vis spectroscopy also serves as a crucial tool for monitoring the stability of these complexes in various conditions; for instance, Ru2 and Ru3 have shown remarkable stability in the dark nih.gov.

Table 1: Representative UV-Vis Absorption Data for Ruthenium-Metronidazole Complexes

| Complex | Solvent | Absorption Maximum (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹ cm⁻¹) | Assignment |

| Ru2 | Acetonitrile | 482 | 7124 | 1MLCT |

| Ru3 | Acetonitrile | 492 | 6167 | 1MLCT |

| Ru1 | Acetonitrile | 500 | 7344 | 1MLCT |

Photoluminescence spectroscopy is instrumental in characterizing the excited states of ruthenium-metronidazole complexes. Ruthenium(II) polypyridyl complexes, including those with metronidazole derivatives, are known for their distinctive photophysical properties. They often exhibit orange-red fluorescence, typically around 624-634 nm at room temperature. The luminescence efficiency of these complexes is influenced by the ligand environment around the metal ion.

Upon visible light irradiation, ruthenium-metronidazole complexes can undergo photoreactivity, leading to the photoejection of metronidazole derivatives from the ruthenium scaffold nih.gov. This light-induced release is a key feature, and photoluminescence studies help to understand the excited state dynamics that govern such processes, including excited-state lifetimes and quantum yields for photodissociation nih.gov. For example, the quantum yields for the photodissociation of metronidazole derivatives from Ru2 and Ru3 upon blue light irradiation (434 nm) have been determined using UV-Vis spectroscopy and HPLC analysis, providing quantitative data on their photoresponsive behavior nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (MLCT, LMCT)

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry techniques are indispensable for confirming the molecular weight and elucidating the fragmentation patterns of ruthenium-metronidazole complexes, offering critical insights into their structural integrity and composition.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI MS) is a powerful tool for the precise characterization of ruthenium-metronidazole complexes. This technique allows for the confirmation of the expected molecular weight of the synthesized complexes and provides detailed information about their fragmentation pathways. The presence of characteristic isotopic patterns for ruthenium in the mass spectra further confirms the incorporation of the metal center.

For instance, HR-ESI MS spectra of complexes like [Ru(tpy)(dmp)(MTZ-1)]+ (Ru2) and [Ru(tpy)(dmp)(MTZ-2)]+ (Ru3) have shown distinct isotopic patterns corresponding to their mono-positively charged species, centered at specific m/z values. For Ru2, a calculated m/z of 807.17243 for [Ru2 – PF6⁻]+ was found at 807.17124, and a doubly charged species at 404.09067. Similarly, for Ru3, a calculated m/z of 833.18808 for [Ru3 – PF6⁻]+ was found at 833.18796, with a doubly charged species at 417.09812. These precise measurements are crucial for verifying the successful synthesis and the mode of coordination of metronidazole derivatives to the ruthenium center, often indicating coordination through the deprotonated amine nitrogen atom of the imidazolate moiety. ESI-MS also provides valuable data on the stability of these complexes and the presence of any impurities or degradation products.

Table 2: Representative HR-ESI MS Data for Ruthenium-Metronidazole Complexes

| Complex | Ion Species | Calculated m/z | Found m/z |

| Ru2 | [Ru2 – PF6⁻]+ | 807.17243 | 807.17124 |

| Ru2 | [Ru2 + H⁺ – PF6⁻]²⁺ | - | 404.09067 |

| Ru3 | [Ru3 – PF6⁻]+ | 833.18808 | 833.18796 |

| Ru3 | [Ru3 + H⁺ – PF6⁻]²⁺ | - | 417.09812 |

X-ray Crystallography for Solid-State Molecular Structures

While direct single-crystal X-ray structures of specific ruthenium-metronidazole complexes are not extensively detailed in the provided search results, the technique has been successfully applied to metronidazole derivatives and various related ruthenium complexes. For instance, the crystal structure of MTZH-2, a metronidazole derivative, has been determined, revealing intermolecular hydrogen bonding interactions. In broader ruthenium chemistry, X-ray crystallography has confirmed expected structures, coordination environments, and the presence of distorted octahedral geometries around the ruthenium(II) centers. These studies are essential for validating proposed structures from other spectroscopic methods and for understanding the precise arrangement of ligands around the ruthenium metal center, which directly impacts the complex's stability, reactivity, and potential biological activity.

Determination of Coordination Geometries and Bond Lengths/Angles

Ruthenium complexes, including those incorporating metronidazole as a ligand, commonly adopt an octahedral or pseudo-octahedral coordination geometry, particularly for Ru(II) and Ru(III) oxidation states mdpi.comrsc.orgrsc.orgnih.gov. In these complexes, metronidazole (MTZ) typically coordinates to the ruthenium center through its nitrogen or oxygen atoms. For instance, novel ruthenium(II) complexes with metronidazole as a ligand, such as [RuCl(MTNZ)(dppb)(4,4'-Mebipy)]PF6, [RuCl(MTNZ)(dppb)(4,4'-Methoxybipy)]PF6, [RuCl(MTNZ)(dppb)(bipy)]PF6, and [RuCl(MTNZ)(dppb)(phen)]PF6, have been synthesized and characterized nih.govresearchgate.net.

While specific tabulated bond lengths and angles directly for this compound complexes were not explicitly detailed in the provided search results, analogous ruthenium complexes offer insights into typical bonding parameters. For example, in a Ru(II)-arene complex with metformin, the coordination geometry around Ru(II) was described as a pseudo-octahedral "piano-stool" structure. Key bond distances reported for such analogous complexes include Ru–N bonds (e.g., 2.078(3) Å and 2.073(3) Å) and Ru–Cl bonds (e.g., 2.155(3)–2.207(3) Å) rsc.org. The bite angle of the ligand (N–Ru–N) was found to be lower than bond angles involving the chlorido ligand (N–Ru–Cl) rsc.org.

Table 1: Representative Bond Lengths and Angles in Analogous Ruthenium Complexes

| Bond/Angle Type | Value (Å or °) | Notes | Source |

| Ru–N (imine) | 2.078(3) Å, 2.073(3) Å | In a Ru(II)-arene complex with metformin | rsc.org |

| Ru–Cl | 2.155(3)–2.207(3) Å (average 2.178 Å) | In a Ru(II)-arene complex with metformin | rsc.org |

| N–Ru–N (bite angle) | 83.10(10)° | In a Ru(II)-arene complex with metformin | rsc.org |

| N–Ru–Cl | 84.56(8)°, 84.97(8)° | In a Ru(II)-arene complex with metformin | rsc.org |

| Cl–Ru–Cl | 87.65(12)° | In a Ru(II)-arene complex with a dendritic polypyridyl scaffold | scispace.com |

| Ru–O1 | 2.101(2) Å | In a Ru(II) complex with 1-hydroxy-9,10-anthraquinone | mdpi.com |

| Ru–O2 | 1.996(2) Å | In a Ru(II) complex with 1-hydroxy-9,10-anthraquinone | mdpi.com |

Density functional theory (DFT) calculations are frequently employed to support experimental findings and provide further insights into the electronic structure and geometry of these complexes mdpi.comresearchgate.net.

Analysis of Intermolecular Interactions and Crystal Packing

The stability and supramolecular architecture of ruthenium-metronidazole complexes in the solid state are significantly influenced by various intermolecular interactions. For ruthenium metronidazole derivatives, crystal packing can exhibit unique dispositions, such as a "wall–hole" arrangement, where ligand molecules form a "wall" stabilized by intermolecular bonds and stacking interactions between their imidazole/nitroimidazole rings. This arrangement can surround channels occupied by solvent molecules acs.org.

Electrochemical Characterization

Electrochemical studies, particularly cyclic voltammetry and solution conductivity measurements, are indispensable for understanding the redox properties and ionic state of ruthenium-metronidazole complexes in solution.

Cyclic Voltammetry for Redox Properties and Electron Transfer Processes

Cyclic voltammetry (CV) is a powerful technique used to investigate the redox properties and electron transfer processes of ruthenium-metronidazole complexes nih.govresearchgate.netresearchgate.net. Ruthenium complexes typically exhibit characteristic Ru(II)/Ru(III) and Ru(III)/Ru(IV) redox couples, which are crucial for understanding their electronic behavior and potential reactivity in biological systems mdpi.comrsc.orgrsc.orgacs.orgnih.gov.

The redox potentials can vary depending on the ligands coordinated to the ruthenium center. For instance, ruthenium(III) complexes have shown Ru(III)/Ru(IV) oxidation within the range of 0.89 to 1.21 V versus Saturated Calomel Electrode (SCE) and Ru(III)/Ru(II) reduction within the range of -0.22 to -0.41 V versus SCE rsc.org. The Ru(II)/Ru(III) oxidation process for some ruthenium(II) complexes can occur at potentials around 917.36 mV mdpi.com. These processes are often single-electron transfers, with some being reversible and others quasi-reversible or irreversible, potentially involving ligand dissociation upon oxidation rsc.orgresearchgate.netnih.gov.

Table 2: Typical Redox Potentials in Ruthenium Complexes (vs. SCE)

| Redox Couple | Potential Range (V) | Notes | Source |

| Ru(III)/Ru(IV) Oxidation | 0.89 to 1.21 | For ruthenium(III) complexes of N-(aryl)picolinamide | rsc.org |

| Ru(III)/Ru(II) Reduction | -0.22 to -0.41 | For ruthenium(III) complexes of N-(aryl)picolinamide | rsc.org |

| Ru(II)/Ru(III) Oxidation | ~0.917 | For a Ru(II) complex with 1-hydroxy-9,10-anthraquinone | mdpi.com |

Solution Conductivity Measurements for Ionic State Determination

Molar conductivity measurements are routinely performed to determine the ionic state of ruthenium-metronidazole complexes in solution nih.govresearchgate.netresearchgate.net. The conductivity values provide insight into whether the complex behaves as an electrolyte (i.e., dissociates into ions in solution) or a non-electrolyte.

Low molar conductance values typically indicate a non-electrolytic nature, suggesting that the complex remains largely undissociated in solution scielo.brajol.info. For example, some ruthenium(II) complexes have shown low molar conductance values, confirming their non-electrolytic behavior scielo.br. Conversely, higher molar conductance values are indicative of an electrolytic nature. For instance, a ruthenium(II) complex with 1-hydroxy-9,10-anthraquinone exhibited a molar conductance of 46.50 S cm² mol⁻¹, characteristic of a 1:1 electrolyte mdpi.com.

Table 3: Representative Molar Conductivity Values for Ruthenium Complexes

| Ionic State | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Notes | Source |

| Non-electrolyte | Low values (e.g., 0.34, 10-18, 24-40) | Varies by complex and solvent; indicates minimal dissociation | mdpi.comscielo.brajol.infounn.edu.ng |

| 1:1 Electrolyte | ~46.50 | For a specific ruthenium(II) complex in dichloromethane | mdpi.com |

Magnetic Characterization

Magnetic susceptibility measurements provide valuable information about the electronic configuration and oxidation state of the ruthenium center in this compound complexes.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are employed to determine the magnetic properties of ruthenium complexes, which are directly related to the number of unpaired electrons and, consequently, the oxidation state of the ruthenium ion nih.govscielo.brajol.infowhiterose.ac.uknih.gov.

Ruthenium(II) complexes (d⁶ configuration) are typically low-spin and diamagnetic, meaning they have no unpaired electrons and are not attracted to a magnetic field scielo.brajol.info. This diamagnetic behavior confirms the +II oxidation state of ruthenium in such complexes scielo.br.

In contrast, ruthenium(III) complexes (d⁵ configuration) are generally low-spin and paramagnetic, possessing one unpaired electron (S = 1/2) whiterose.ac.uknih.gov. Their effective magnetic moments (µeff) are typically in the range of 1.73 to 2.53 Bohr Magnetons (B.M.) whiterose.ac.uk. Variable-temperature magnetic susceptibility measurements can further reveal complex magnetic behaviors, such as antiferromagnetic coupling between ruthenium centers in certain multinuclear complexes, leading to a decrease in magnetic susceptibility at low temperatures and potentially a maximum in the susceptibility curve nih.gov. Ruthenium(IV) complexes have also been characterized magnetically nih.gov.

Table 4: Magnetic Properties of Ruthenium Complexes by Oxidation State

| Ruthenium Oxidation State | Electronic Configuration | Magnetic Behavior | Effective Magnetic Moment (µeff) | Notes | Source |

| Ru(II) | d⁶ (low spin) | Diamagnetic | ~0 B.M. | No unpaired electrons | scielo.brajol.info |

| Ru(III) | d⁵ (low spin) | Paramagnetic | 1.73 - 2.53 B.M. | One unpaired electron (S = 1/2) | whiterose.ac.uknih.gov |

Compound Names and PubChem CIDs:

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique used to study systems containing unpaired electrons, making it particularly relevant for characterizing paramagnetic ruthenium complexes. Ruthenium can exist in various oxidation states, some of which are paramagnetic (e.g., Ru(III) with a d5 configuration, often low-spin, exhibiting one unpaired electron). EPR provides information about the electronic environment of the paramagnetic center, including its oxidation state, coordination geometry, and interactions with surrounding ligands. This technique can also be employed to detect and characterize free radical species generated by or interacting with the metal complexes.

For ruthenium complexes in general, EPR spectroscopy has been utilized to investigate interactions with biological components, such as serum proteins, as observed for certain Ru(III) anticancer complexes. wikipedia.org Additionally, EPR has been applied to assess the production of intracellular free radical species by ruthenium compounds, using spin-trapping agents like DMPO, where a thirteen-line spectral pattern was observed for some ruthenium complexes. americanelements.com While EPR is a valuable tool for elucidating the electronic and structural properties of paramagnetic ruthenium species, detailed EPR spectroscopic data and specific research findings directly pertaining to Ruthenium-Metronidazole complexes were not extensively reported in the available literature.

Surface Characterization Techniques

Surface characterization techniques are essential for understanding the outermost layers of materials, which play a critical role in their interactions with the environment, including biological systems. X-ray Photoemission Spectroscopy (XPS) is a prominent surface-sensitive technique that provides detailed information on elemental composition, chemical states, and coordination environments at the surface.

X-ray Photoemission Spectroscopy (XPS) for Surface Composition and Coordination

X-ray Photoemission Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS is highly surface-sensitive, typically probing the top 1-10 nanometers of a sample. By analyzing the kinetic energy of photoelectrons emitted upon X-ray irradiation, XPS can identify elements present and differentiate between their chemical states, providing insights into the coordination environment of metal centers.

For ruthenium, the primary XPS region of interest is typically the Ru3d core level. The Ru3d region exhibits significantly split spin-orbit components, with a characteristic energy difference (Δ) of approximately 4.2 eV. The binding energies of the Ru3d5/2 peak vary depending on the chemical state, with Ru metal typically appearing around 280.2 eV and ruthenium dioxide (RuO2) at approximately 280.7 eV. Notably, both ruthenium metal and RuO2 can exhibit asymmetric Ru3d peak shapes, where the Ru3d3/2 component may appear shorter and broader than expected for a d5/2, d3/2 doublet.

XPS has been successfully employed for the characterization of ruthenium complex films, such as ruthenium tris-bipyridine electrografted onto boron-doped diamond surfaces, allowing for the correlation between electrochemical and XPS characterizations to monitor film deposition and understand surface composition. While XPS is a powerful technique for analyzing the surface properties of ruthenium-containing materials and has been used for other ruthenium complexes, specific detailed XPS data and research findings focusing on the surface composition and coordination of Ruthenium-Metronidazole complexes were not found in the current search.

Coordination Chemistry and Electronic Structure of Ruthenium Metronidazole Systems

Ligand Field Theory and Molecular Orbital Theory Applications to Ruthenium Centers

The electronic structure of ruthenium complexes, including those incorporating metronidazole (B1676534), is effectively rationalized through the application of Ligand Field Theory (LFT) and Molecular Orbital Theory (MOT). LFT describes the splitting of the degenerate d-orbitals of the central ruthenium ion due to the electrostatic field generated by the surrounding ligands fishersci.seciteab.com. For ruthenium, which commonly adopts an octahedral coordination geometry, the five d-orbitals split into a lower-energy triplet (t₂g) and a higher-energy doublet (eg) citeab.com. The magnitude of this splitting, often denoted as Δo, is influenced by the nature and strength of the ligand field exerted by metronidazole and any co-ligands guidetopharmacology.org.

Electron Configuration and Oxidation States of Ruthenium in Metronidazole Complexes

Ruthenium typically exhibits +2 (Ru(II)) and +3 (Ru(III)) oxidation states in its coordination compounds, both of which are significant in the context of metronidazole complexes fishersci.nlfishersci.ca. The electron configuration of ruthenium (atomic number 44) is [Kr] 4d⁷ 5s¹ in its ground state fishersci.nl. Upon complexation, the 5s electrons are usually lost first, followed by d-electrons, leading to specific d-electron counts for each oxidation state.

Ruthenium(II) (Ru(II)) : In the Ru(II) state, ruthenium possesses a d⁶ electron configuration. These complexes are generally low-spin, especially in octahedral geometries with strong-field ligands, resulting in all six d-electrons occupying the t₂g orbitals (t₂g⁶ eg⁰) citeab.comamericanelements.com. This electron pairing renders Ru(II) complexes diamagnetic americanelements.com. Many Ru-metronidazole complexes are synthesized in the Ru(II) state, often designed for specific photoactivated or redox-mediated functions fishersci.canih.govuni.lucenmed.com.

Ruthenium(III) (Ru(III)) : The Ru(III) oxidation state corresponds to a d⁵ electron configuration. Similar to Ru(II), Ru(III) complexes in octahedral environments are often low-spin, leading to a t₂g⁵ eg⁰ configuration. This results in one unpaired electron, making Ru(III) complexes paramagnetic citeab.comfishersci.caamericanelements.com. Ru(III) complexes are frequently explored as prodrugs that require reduction to the more reactive Ru(II) state under physiological conditions, such as in hypoxic environments or through enzymatic pathways fishersci.ca.

The coordination of metronidazole, typically through its imidazole (B134444) nitrogen, can influence the stability of these oxidation states and the redox potential of the ruthenium center, which is critical for their chemical and biological activities fishersci.cafishersci.ca.

Nature of Ruthenium-Ligand Bonding (Sigma and Pi Interactions)

The bonding within ruthenium-metronidazole complexes is characterized by a combination of sigma (σ) and pi (π) interactions, which collectively determine the complex's stability and electronic properties.

Sigma (σ) Interactions : The primary mode of bonding involves the formation of sigma bonds. This occurs through the donation of electron density from a filled ligand orbital, such as a lone pair on the nitrogen atom of metronidazole's imidazole ring, to an empty, symmetry-matched d-orbital on the ruthenium center ereztech.comfishersci.se. In this interaction, metronidazole acts as a Lewis base, donating electrons, while the ruthenium metal acts as a Lewis acid, accepting them fishersci.nlereztech.com.

Pi (π) Interactions : Beyond sigma bonding, pi interactions play a significant role. These can manifest in two forms:

π-Backbonding (Metal-to-Ligand π-Donation) : This involves the donation of electron density from filled d-orbitals of the ruthenium center into empty π* antibonding orbitals of the ligand ereztech.comfishersci.se. While ligands like carbon monoxide (CO) or phosphines (PR₃) are classic π-acceptors, metronidazole, with its nitro group and imidazole ring, possesses π-systems that can engage in some degree of π-interaction with the ruthenium center, influencing electron density distribution and bond strength fishersci.caereztech.comatamanchemicals.com.

Influence of Ancillary Ligands on Metronidazole Coordination Mode and Stability

In ruthenium(II) polypyridyl complexes (RPCs) containing metronidazole derivatives, the specific ancillary ligands, such as terpyridine (tpy), 2,9-dimethyl-1,10-phenanthroline (dmp), and 2,2′-bipyridine (bpy), profoundly influence the complex's thermal stability and photoreactivity fishersci.canih.govuni.luatamanchemicals.comnih.gov. For instance, the Ru(II)-imidazolate coordination of metronidazole derivatives in complexes like [Ru(tpy)(dmp)(MTZ-1)]PF₆ and [Ru(tpy)(dmp)(MTZ-2)]PF₆ has been shown to result in promising Ru(II) photocages fishersci.canih.govuni.lu. The distinct structural architectures of these spectator ligands can be finely tuned to control the complex's "mode of action," allowing for the design of compounds that are either thermally stable or capable of photo-triggered ligand release atamanchemicals.comnih.gov. Stronger Ru-N coordination bonds, often enhanced by the electronic and steric properties of the ancillary ligands, contribute to higher thermal stabilities while maintaining efficient ligand photoejection quantum yields fishersci.ca.

Stereochemistry and Isomerism in Ruthenium-Metronidazole Complexes

Ruthenium complexes, particularly those with a coordination number of six, predominantly adopt an octahedral geometry, which allows for various forms of stereoisomerism fishersci.cauni.lu. In ruthenium-metronidazole systems, isomerism arises from the distinct spatial arrangements of metronidazole and other ancillary ligands around the central ruthenium ion.

Geometric Isomerism (cis/trans) : This is a prevalent type of isomerism in octahedral complexes. For complexes with two identical ligands and four other ligands, cis and trans isomers can exist, where the two identical ligands are either adjacent (cis) or opposite (trans) to each other. While specific examples for Ru-metronidazole complexes are not extensively detailed in the provided literature, ruthenium(II) complexes with dimethylsulfoxide (dmso) and 4-nitroimidazole (B12731) derivatives have been reported to exhibit cis,cis,cis-geometry for six-coordinate complexes . The relative positions of metronidazole and other ligands can significantly influence the complex's properties, including its reactivity and biological activity.

Linkage Isomerism : This less common form of isomerism occurs when a ligand can coordinate to the metal center through different donor atoms. For metronidazole, while coordination typically occurs through the imidazole nitrogen, the nitro group (-NO₂) could theoretically coordinate via nitrogen or oxygen, although this is less frequently observed in reported ruthenium-metronidazole complexes fishersci.canih.govuni.lu.

Understanding the stereochemistry and potential for isomerism is critical for the rational design and synthesis of ruthenium-metronidazole complexes, as different isomers can exhibit distinct chemical and biological profiles ereztech.com.

Electronic State Characterization of Ruthenium-Metronidazole Complexes

The electronic states of ruthenium-metronidazole complexes are meticulously characterized using a suite of spectroscopic and electrochemical techniques. These methods provide invaluable insights into their electronic structure, bonding characteristics, and reactivity profiles.

UV-Visible (UV-Vis) Spectroscopy : This technique is extensively employed to probe electronic transitions within the complex. Ruthenium(II) polypyridyl complexes, including those containing metronidazole derivatives, typically display strong absorption bands across the UV-Vis spectrum citeab.comnih.gov. Key features observed in these spectra include:

Ligand-Centered (LC) or π-π transitions*: High-intensity bands originating from electronic transitions within the ligands themselves fishersci.caamericanelements.com.

Metal-to-Ligand Charge Transfer (MLCT) bands : These are characteristic of Ru(II) polypyridyl complexes and result from the transfer of an electron from the Ru 4d orbitals to a ligand-based π* orbital citeab.comnih.gov. These bands are typically found in the visible region and are fundamental to the photophysical properties of these complexes, such as their utility as photosensitizers or photocages citeab.comfishersci.canih.gov.

d-d transitions : These transitions between split d-orbitals are generally of lower intensity and provide information regarding the ligand field strength and geometry americanelements.comamericanelements.com. For Ru(II) complexes, these transitions are often obscured by more intense charge transfer bands americanelements.com.

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR is a potent technique for the characterization of paramagnetic species, such as Ru(III) complexes (d⁵, low-spin) fishersci.caamericanelements.com. The EPR spectrum yields information about the electronic environment of the unpaired electron, including g-values and hyperfine couplings, which can elucidate details about the oxidation state, coordination geometry, and the nature of metal-ligand interactions. In contrast, Ru(II) complexes, being diamagnetic (d⁶, low-spin), are typically EPR silent americanelements.com.

Electrochemistry (Cyclic Voltammetry) : Electrochemical methods, particularly cyclic voltammetry, are utilized to determine the redox properties of ruthenium complexes fishersci.ca. These studies reveal the ease of oxidation and reduction of the ruthenium center and the ligands. The Ru(II)/Ru(III) redox couple is a common feature in the electrochemistry of ruthenium complexes, and its potential can be significantly influenced by the nature of the coordinated ligands, including metronidazole fishersci.ca. This understanding is vital for predicting how these complexes will behave in biological environments where redox processes are prevalent .

Dynamics of Coordination Sphere Exchange and Lability

The dynamics of ligand exchange and the lability of the coordination sphere are critical aspects of ruthenium-metronidazole chemistry, particularly in the context of their potential biological and therapeutic applications. Lability refers to the rate at which ligands within a coordination complex exchange with solvent molecules or other incoming ligands.

Lability of Ruthenium Complexes : Ruthenium complexes exhibit a range of lability that is highly dependent on their oxidation state, coordination number, and the specific nature of the ligands.

Ru(II) Complexes : Ruthenium(II) complexes are generally considered kinetically inert or moderately labile. Their ligand exchange rates are comparable to those of platinum(II) complexes (typically ranging from 10⁻² to 10⁻³ s⁻¹) uni.lu. This moderate lability is often a desirable characteristic in drug design, as it allows the complex to maintain its integrity long enough to reach its biological target while also enabling the controlled release of active ligands or interaction with biomolecules via ligand exchange nih.gov. For example, photoactivated ruthenium complexes can undergo photoinduced ligand dissociation, leading to the release of bioactive ligands fishersci.canih.govuni.lunih.gov.

Ru(III) Complexes : Ruthenium(III) complexes can be more labile than their Ru(II) counterparts, especially if they undergo reduction to the Ru(II) state in a biological context fishersci.ca.

Mechanisms of Ligand Exchange : Ligand exchange in octahedral ruthenium complexes can proceed via associative (A), dissociative (D), or interchange (I) mechanisms. The specific mechanism is influenced by several factors, including the electronic properties of the metal center, the steric and electronic characteristics of the leaving and incoming ligands, and the solvent environment. For photoactive ruthenium complexes, photoinduced ligand dissociation is a key mechanism for the controlled release of bioactive ligands fishersci.canih.govuni.lunih.gov.

Factors Influencing Lability :

Oxidation State : As previously mentioned, the oxidation state of ruthenium significantly impacts its lability, with Ru(II) generally being more kinetically inert than Ru(III) or higher oxidation states.

Ligand Type : The nature of the ligands plays a crucial role. Strong-field ligands typically lead to more inert complexes, whereas weaker-field ligands can increase lability. The steric bulk of ligands can also affect the ease of ligand dissociation or association fishersci.nlereztech.com.

Solvent : The solvent can actively participate in ligand exchange reactions, often acting as an incoming ligand.

Photolability : Certain ruthenium complexes are specifically designed to be photolabile, meaning they release ligands upon irradiation with light. This property is exploited in photoactivated chemotherapy (PACT) to achieve precise spatial and temporal control over drug release fishersci.canih.govuni.lunih.gov. The Ru(II)-imidazolate coordination in metronidazole complexes can be engineered to be thermally stable yet photoreactive, enabling the light-induced release of metronidazole derivatives fishersci.canih.govuni.lu.

The controlled lability and ligand exchange dynamics are paramount for the efficacy of ruthenium-metronidazole complexes as potential therapeutic agents, facilitating their targeted interaction with biological macromolecules like DNA or proteins .

Compound Names and PubChem CIDs

Mechanistic Investigations of Ruthenium Metronidazole Interactions and Reactivity

Reaction Pathways in Catalytic Transformations Mediated by Ru-Metro Complexes

Ruthenium complexes, including those incorporating metronidazole (B1676534), are known for their catalytic capabilities in various organic transformations. Their diverse oxidation states and ligand substitution kinetics contribute to their advantages in catalytic applications researchgate.net.

Mechanisms of Nitro Group Reduction Facilitated by Ruthenium Catalysts

Metronidazole (MTZ) is a nitroimidazole-based compound whose therapeutic activity primarily relies on the preliminary bioactivation of its nitro group through intracellular reduction, especially under low-oxygen (hypoxic) conditions nih.govacs.orgresearchgate.netmdpi.com. This reduction typically occurs through enzymatic reactions, consuming reducing agents like NADH or NADPH nih.gov.

The reduction of nitro compounds, including the nitro group of metronidazole, generally proceeds through a series of steps involving various intermediates numberanalytics.com:

Formation of a nitroso compound : The nitro (-NO₂) group is initially reduced to a nitroso (-N=O) group.

Formation of a hydroxylamine (B1172632) : The nitroso group is further reduced to a hydroxylamine (-NHOH).

Formation of an amine : The hydroxylamine is finally reduced to an amine (-NH₂) numberanalytics.com.

In the context of metronidazole's action, this reduction leads to the formation of a short-lived nitro anion radical (NO₂⁻), which is a crucial step in its mechanism of action nih.gov. High oxygen levels can cause rapid reoxidation of this radical anion, leading to a futile cycle that impairs bactericidal potential under aerobic conditions acs.org. Ruthenium complexes can facilitate such reductions, although specific detailed mechanisms for this compound complexes in nitro group reduction are often linked to their biological activation rather than general catalytic transformations in organic synthesis.

Catalytic Cycle Analysis in Specific Organic Reactions (e.g., Click Chemistry, CO₂ Reduction)

While the primary focus of this compound complexes in the provided context leans towards their photoactivated biological applications, ruthenium complexes in general are highly effective catalysts in various reactions, including click chemistry and CO₂ reduction.

Click Chemistry : Ruthenium complexes have been shown to catalyze highly efficient click reactions, specifically the reaction between terminal alkynes and azides to form 1,4-disubstituted 1,2,3-triazoles rsc.org. For instance, the complex RuH₂(CO)(PPh₃)₃ has been successfully used as a catalyst for this reaction, even in aqueous environments, with low catalyst loadings rsc.org. A "click" metronidazole conjugate was synthesized via a 1,3-dipolar cycloaddition reaction of an alkyne diruthenium intermediate with metronidazole azide (B81097), showcasing the applicability of click chemistry in synthesizing this compound derivatives mdpi.com. While the specific catalytic cycle for this compound complexes in click chemistry is not explicitly detailed in the search results, the general mechanism involves the ruthenium center activating the alkyne and azide components for cycloaddition.

CO₂ Reduction : Ruthenium catalysts are well-known for their role in the electrocatalytic reduction of CO₂ to products like CO semanticscholar.orgrsc.orgosti.gov. A new ruthenium(II) complex has been designed to catalyze both CO₂ reduction and water oxidation, highlighting the versatility of ruthenium in these processes rsc.org. The electrocatalytic efficiency and robustness of such complexes, along with the electronic effects of co-ligands, are investigated to develop dual-activity electrocatalysts rsc.org. For example, the Ru(II) complex [Ru(PO₃Et₂-ph-tpy)(6-mbpy)(NCCH₃)]²⁺ (RucP2⁺) is highly selective for electrocatalytic CO₂ reduction to CO at low overpotentials osti.gov. The catalytic current can be enhanced by adding water, and surface binding to metal oxide surfaces (like TiO₂) can enhance catalytic efficiency osti.gov.

A simplified general catalytic cycle for CO₂ reduction by ruthenium catalysts might involve:

CO₂ Binding : CO₂ coordinates to the ruthenium center.

Electron Transfer : Electrons are transferred to the Ru-CO₂ adduct.

Protonation/Hydride Transfer : Protonation or hydride transfer steps occur, leading to reduction.

Product Release : CO (and possibly water) is released, regenerating the catalyst.

Intermediate Identification and Kinetic Analysis in Catalytic Processes

Intermediate identification and kinetic analysis are crucial for understanding catalytic mechanisms. For ruthenium-catalyzed reactions, various spectroscopic and analytical techniques are employed.

Kinetic Analysis : Kinetic studies are often performed to determine reaction orders and rate constants. For instance, in the ruthenium(III)-catalyzed degradation of metronidazole, the reaction rate was observed to be first order with respect to [MnO₂] and fractional with respect to [His] and [HClO₄] researchgate.net. Kinetic parameters and activation energy values are calculated based on degradation profiles under various conditions (temperature, pH, light exposure) mdpi.com.

Intermediate Identification : Techniques like GC-MS analysis are used to identify main oxidation products and intermediates researchgate.net. For example, 5-nitro-1-(2-oxoethyl)-1H-imidazole-2-carboxylic acid was identified as a main oxidation product in the ruthenium(III)-catalyzed degradation of metronidazole researchgate.net. UV-Vis spectroscopy and HPLC analyses are coupled to explore the ability of this compound complexes to release metronidazole derivatives upon light irradiation, with changes in electronic absorption spectra indicating photoejection processes nih.gov.

Table 1: Kinetic Parameters for Metronidazole and its Silver(I) Complexes Degradation mdpi.com

| Compound | Environment | Temperature (°C) | k (h⁻¹) | t₀.₅ (h) | t₀.₁ (h) |

| Metronidazole | 0.1M NaOH | 90 | - | 2 | - |

| Ag(I) Complex I | 0.1M HCl | 60 | - | - | 23 (~80% remaining) |

| Ag(I) Complex I | 0.1M HCl | 90 | - | - | 23 (~67% remaining) |

| Ag(I) Complex I | Methanolic solution | 60 | - | - | 23 (~65% remaining) |

| Ag(I) Complex I | Methanolic solution | 90 | - | - | 23 (~45% remaining) |

| Ag(I) Complex II | 0.1M HCl | 60 | - | - | 23 (~64% remaining) |

| Ag(I) Complex II | 0.1M HCl | 90 | - | - | 23 (~55% remaining) |

| Ag(I) Complex II | Methanolic solution | 60 | - | - | 23 (~62% remaining) |

| Ag(I) Complex II | Methanolic solution | 90 | - | - | 23 (~43% remaining) |

Note: Data for k, t₀.₅, and t₀.₁ were not always explicitly provided in the snippets but inferred from textual descriptions of degradation times. The table provides general stability trends rather than precise kinetic values for all conditions.

Fundamental Mechanistic Aspects of Photoactivated Ruthenium-Metronidazole Complexes

Photoactivated ruthenium complexes are gaining attention in photoactivated chemotherapy (PACT) due to their ability to overcome the reliance on molecular oxygen typical of photodynamic therapy, while maintaining light-selective drug activation nih.govacs.orgnih.govrichmond.edu. This often involves the photorelease of biologically active compounds acs.org.

Photoinduced Electron Transfer Pathways

Ruthenium(II) polypyridyl complexes (RPCs) exhibit broad, unresolved metal-to-ligand charge transfer (¹MLCT) bands in the visible range of their electronic absorption spectra nih.gov. The ¹MLCT state is crucial for their photochemistry.

Photoinduced electron transfer (PET) pathways are fundamental to the mechanism of action of many photoactivated ruthenium complexes. While specific details for this compound complexes directly undergoing PET as their primary activation mechanism are less explicitly detailed in the provided snippets, the general principle of PACT with ruthenium complexes often involves:

Excited State Formation : Upon light irradiation, the ruthenium complex absorbs photons, leading to the population of an excited state, typically a Metal-to-Ligand Charge Transfer (MLCT) state nih.govacs.org.

Ligand Dissociation/Photosubstitution : From this excited state, ligand dissociation can occur, releasing a coordinated ligand (like metronidazole or its derivatives) nih.govrichmond.edu. This process often requires the population of ligand dissociative metal-centered (³MC) states acs.org.

Electron Transfer/ROS Generation : In some PACT mechanisms, excited-state electron transfer can lead to the creation of reactive oxygen species (ROS), causing oxidative stress and cell death richmond.eduresearchgate.net. However, a key advantage of ruthenium PACT agents is their potential for O₂-independent mechanisms, such as photoinduced drug delivery or direct interaction with biomolecules acs.orgrichmond.edu. For instance, the photoreleased 5-nitroimidazole-based ligands from this compound complexes can lead to remarkable phototoxicities under hypoxic conditions nih.gov.

Photoisomerization Mechanisms

Photoisomerization refers to the process where a molecule undergoes a change in its structural arrangement upon absorption of light. For ruthenium complexes, photoisomerization can occur, particularly in complexes with specific ligand sets. While direct evidence of photoisomerization of the metronidazole ligand itself within a this compound complex upon irradiation is not explicitly detailed in the provided search results, photoisomerization mechanisms are known for other ruthenium complexes.

For example, photoisomerization and thermal isomerization have been studied in ruthenium aqua complexes with chloro-substituted asymmetric bidentate ligands acs.org. In ruthenium nitrosyl complexes, photoisomerization (specifically intramolecular NO linkage photoisomerization) can compete with NO photorelease, and the population of a specific triplet state (³MS2 isomer) is considered compulsory for both processes nih.gov. This suggests that light absorption can lead to different excited state pathways, including those that result in structural rearrangements of the complex or its ligands.

In the context of this compound complexes, the primary photoinduced event highlighted is often the photorelease of the metronidazole ligand rather than its photoisomerization nih.govacs.orgnih.govrichmond.edu. However, the general photochemistry of ruthenium complexes indicates that photoisomerization is a possible mechanistic pathway depending on the specific complex architecture and ligand properties acs.orgnih.gov.

Mechanisms of Photoinduced Ligand Exchange

Photoinduced ligand exchange is a critical mechanism for the activation of certain ruthenium complexes, particularly in photoactivated chemotherapy (PACT) and photodynamic therapy (PDT) researchgate.netnih.gov. This process involves the light-triggered dissociation of a ligand from the ruthenium center, which can then enable the complex to interact with biological targets or release a bioactive molecule rsc.orgresearchgate.net.

For ruthenium(II) polypyridyl complexes, photoinduced ligand exchange is generally understood to occur from a triplet ligand field (³LF) excited state, which possesses Ru-ligand antibonding character nsf.gov. Initial excitation by light populates a singlet metal-to-ligand charge transfer (¹MLCT) excited state, followed by rapid intersystem crossing to a lower-energy triplet metal-to-ligand charge transfer (³MLCT) state. This ³MLCT state can then decay to the dissociative ³LF state, leading to ligand dissociation researchgate.netnsf.gov. However, recent research suggests that in some cases, ligand photodissociation can occur directly from the ³MLCT state, challenging the previously accepted mechanism and opening new avenues for designing photoactive metal complexes nsf.govnih.gov.

The efficiency of photoinduced ligand dissociation can be influenced by factors such as the steric bulk of ancillary ligands, which can induce strain in the complex's ground state and ³MLCT states, thereby lowering the energy barrier for dissociation from a dissociative ³MC (metal-centered) state researchgate.netacs.org. For this compound complexes, the coordination of metronidazole derivatives to ruthenium(II) centers can result in "photocages" that effectively release the bioactive metronidazole ligand upon light irradiation, leading to enhanced antibacterial activity, even under hypoxic conditions acs.orgresearchgate.net. This photorelease mechanism is crucial for the targeted delivery and activation of the therapeutic agent.

Intermolecular Interactions of Ruthenium-Metronidazole Complexes

The biological efficacy of this compound complexes is intrinsically linked to their interactions with various biological macromolecules and their ability to be internalized and localized within cells.

Binding Modes with Model Biological Macromolecules (e.g., DNA, proteins)

Ruthenium-metronidazole complexes exhibit diverse binding modes with biological macromolecules such as DNA and proteins, which are crucial for their therapeutic action.

DNA Binding: Ruthenium complexes, including those with metronidazole, are known to interact with DNA through various mechanisms, such as intercalation, electrostatic attraction, and hydrogen bonding researchgate.netmdpi.com. Intercalation involves the insertion of a planar ligand between DNA base pairs, leading to DNA unwinding and lengthening of the DNA helix researchgate.netmmu.ac.uk. This mode of binding is often associated with potent antitumor activity, as it can disrupt DNA replication and transcription researchgate.netdntb.gov.ua. Studies on ruthenium(II) metronidazole complexes have shown binding constants (K_b) on the order of 1.0 x 10⁴ M⁻¹ to calf thymus DNA (ct-DNA), with some complexes exhibiting K_b values as high as 6.93 x 10⁵ M⁻¹, indicative of strong interaction, often via intercalation researchgate.netmdpi.com. The interaction with DNA can also involve covalent bonding, leading to DNA adducts nih.gov.

Table 1: Representative DNA Binding Constants of Ruthenium Complexes

| Complex Type | Binding Mode | Binding Constant (K_b) | Reference |

| Ruthenium(II) Metronidazole Complex (1) | Intercalation, Electrostatic, H-bonding | 6.93 x 10⁵ M⁻¹ | researchgate.netmdpi.com |

| Ruthenium(II) Metronidazole Complex (2) | Intercalation, Electrostatic, H-bonding | 1.60 x 10⁵ M⁻¹ | researchgate.netmdpi.com |

| General Ru(II) complexes with ct-DNA | Intercalation | ~1.0 x 10⁴ M⁻¹ | researchgate.net |

| Ruthenium-cyclopentadienyl-cycloparaphenylene complex (2) | Intercalation | 3.162 x 10⁵ M⁻¹ | mdpi.com |

Protein Binding: this compound complexes also interact with proteins, particularly serum proteins like human serum albumin (HSA) and transferrin, which play vital roles in drug transport and biodistribution in the bloodstream researchgate.netmdpi.comscielo.org.mx. Binding to HSA can occur through van der Waals forces and hydrogen bonding, with binding constants suggesting spontaneous interactions researchgate.net. This interaction is considered beneficial for the in vivo performance of metallodrugs, as albumin can transport and store Ru-compounds, and transferrin can facilitate their active transport into cells mdpi.com. Studies have shown that the binding of ruthenium complexes to HSA can even enhance their cytotoxicity towards human cancer cells mdpi.com.

Table 2: Protein Binding Characteristics of Ruthenium Complexes

| Protein | Binding Mechanism | Effect on Cytotoxicity | Reference |

| Human Serum Albumin (HSA) | Van der Waals forces, Hydrogen bonding | Enhances cytotoxicity | researchgate.netmdpi.com |

| Human Apo-transferrin (ATf) | Transport mechanism | Considered beneficial | mdpi.comscielo.org.mx |

Cellular Uptake and Subcellular Localization Mechanisms

The cellular uptake and subsequent subcellular localization of this compound complexes are critical determinants of their biological activity. Ruthenium complexes generally demonstrate efficient cellular uptake, which is a key advantage over platinum-based compounds researchgate.net.

Cellular uptake mechanisms for ruthenium complexes can vary. For some complexes, transporters within the cell membrane may contribute to their cell uptake whiterose.ac.uk. The lipophilicity of the complexes can also influence their uptake, though a direct correlation between hydrophobicity and cytotoxic activity is not always observed, suggesting other uptake mechanisms are at play whiterose.ac.uk.

Once internalized, ruthenium complexes can localize in various cellular compartments. For instance, some ruthenium complexes have shown a preference for accumulation in the nuclei of cancer cells, with nearly 90% accumulation observed within two hours of incubation for certain compounds nih.gov. This nuclear localization is significant as DNA is a primary target for many anticancer agents researchgate.nethardydiagnostics.com. Other studies indicate that while some ruthenium complexes may have a diffused distribution across cellular compartments, they might still show a slight preference for the nucleus nih.gov. For antibacterial Ru(II) complexes, direct imaging techniques like super-resolution nanoscopy and transmission electron microscopy have confirmed that bacterial DNA is an intracellular target for both Gram-negative and Gram-positive strains hardydiagnostics.comrsc.org. The ability of these complexes to be rapidly taken up by bacteria, even in a glucose-independent manner, highlights their potential as broad-spectrum antimicrobials rsc.org.

The specific subcellular localization can dictate the primary biological targets and, consequently, the therapeutic effects of the this compound complexes.

Structure Activity Relationship Sar Studies in Ruthenium Metronidazole Complex Design

Correlating Ligand Modifications with Reactivity and Catalytic Efficiency

Ligand modifications play a pivotal role in dictating the reactivity and catalytic efficiency of ruthenium-metronidazole complexes. Research has explored various types of chelating ligands and their impact on complex performance.

Studies on organometallic Ru(II) arene complexes, including those with N,N- (diamine), N,O- (e.g., amino acidate), or O,O- (e.g., beta-diketonate) chelating ligands, have shown that the choice of these ligands dramatically affects their activity fishersci.no. For instance, complexes with ethylenediamine (B42938) (en) and extended polycyclic arenes often exhibit higher activity against certain cancer cells fishersci.no. Conversely, complexes with polar substituents on the arene or bipyridyl derivatives tend to show reduced activity fishersci.no. The activity of O,O-chelated complexes is highly dependent on both the substituents and the arene fishersci.no. For ruthenium(II) mixed compounds with antiparasitic activity, O-O, N-O, and N-N auxiliary donor ligands have a crucial impact on electronic properties, allowing for modulation of antiparasitic activity fishersci.ca.

Diamine ligands are significant in Ru(II) arene complexes. Orthophenyldiamine-containing Ru(II) complexes and dimethyl-1,2-phenylenediamine-containing Ru(II) complexes have demonstrated anticancer activity fishersci.se. These complexes can undergo aqua/chloro exchange, forming aqua adducts that interact with N7-guanine units in DNA fishersci.se.

The incorporation of specific ligands like thiosemicarbazones and phosphines can modulate the properties of ruthenium complexes. For instance, novel ruthenium complexes featuring 5-nitrofuryl-containing thiosemicarbazones as bioactive ligands have shown promising amebicidal activity wikipedia.org. The inclusion of 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), a hydrophilic phosphine (B1218219), in the coordination sphere has been shown to enhance the aqueous solubility of these compounds wikipedia.orgwikipedia.org. Ruthenium(II) complexes with organic amide ligands, including those derived from metronidazole (B1676534), have been synthesized and found to be efficient in the catalytic reduction of nitro-containing drugs like metronidazole to their amino derivatives fishersci.ca.